2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is an organic compound classified as an aromatic aldehyde. It features a benzaldehyde core with a fluorine atom at the 2-position and a 1-methyl-1H-pyrazol-4-yl substituent at the 4-position. This compound is notable for its potential applications in medicinal chemistry and material science, serving as a building block in the synthesis of more complex organic molecules and as a precursor for pharmaceutical agents .
2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde belongs to the following categories:
The synthesis of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde typically involves multi-step organic reactions. A common synthetic route includes:
The synthesis often employs controlled temperatures and solvents to ensure high efficiency. Techniques such as continuous flow chemistry may also be utilized to enhance production sustainability .
Key structural data include:
The compound participates in various chemical reactions, including:
Reaction conditions vary based on the desired product but typically involve specific catalysts and controlled environments to maximize yields .
The mechanism of action for 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde primarily revolves around its interaction with biological targets, such as enzymes involved in metabolic pathways.
Research indicates that this compound can inhibit nicotinamide phosphoribosyltransferase (NAMPT), affecting NAD+ synthesis and influencing cellular metabolism and gene expression .
Key physical properties include:
Important chemical properties include:
Relevant data regarding toxicity and safety are essential for handling this compound in laboratory settings .
2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde has several applications in scientific research:
This compound's unique chemical structure allows it to serve as a versatile building block in various synthetic applications across multiple fields of research.
The strategic molecular design of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde exemplifies contemporary bioisosteric principles in kinase inhibitor development. This hybrid scaffold integrates two pharmacophoric elements: a fluorinated benzaldehyde moiety and a 1-methyl-1H-pyrazole system. The benzaldehyde group (–CHO) serves as a versatile synthetic handle for constructing Schiff bases, hydrazones, or serving as an intermediate for heterocyclic annulation reactions. This functional group enables rapid derivatization into secondary pharmacophores, enhancing target engagement versatility [4] [8].
The pyrazole ring acts as a privileged bioisostere for amide bonds or other nitrogen-containing heterocycles. Its incorporation enhances metabolic stability compared to imidazole analogs due to decreased susceptibility to oxidative metabolism by cytochrome P450 enzymes. This stability stems from the pyrazole's strong acidic character, which modulates its electronic properties [9]. The N-methyl substitution at the pyrazole's 1-position eliminates hydrogen-bond donor capacity but improves membrane permeability and reduces susceptibility to metabolic N-dealkylation [9].
Table 1: Structural Features of Related Pyrazole-Benzaldehyde Hybrids
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde | C₁₁H₉FN₂O | 200.21 | Ortho-fluoroaldehyde; Pyrazole N1-methylated at C4 position |
4-Pyrazol-1-yl-benzaldehyde | C₁₀H₈N₂O | 172.18 | Unsubstituted pyrazole; Aldehyde para to pyrazole linkage |
2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde | C₁₂H₁₂N₂O | 200.24 | Ortho-methyl instead of fluoro; C4-methylated pyrazole |
5-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde | C₁₁H₉FN₂O | 200.21 | Regioisomeric fluoro substitution relative to aldehyde |
4-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde | C₁₁H₉FN₂O | 200.21 | Pyrazole linked at C3 position; Meta-fluoro substitution |
Pyrazole-based kinase inhibitors have undergone transformative evolution in oncology therapeutics since the early 2000s. The unfused pyrazole scaffold has emerged as a critical structural component in targeted cancer therapies, with eight FDA-approved pyrazole-containing protein kinase inhibitors as of 2023 [9]. These inhibitors exploit the pyrazole's ability to act as a purine bioisostere, mimicking adenine's binding interactions within kinase ATP-binding sites while conferring enhanced selectivity and pharmacokinetic properties.
Generational Development: First-generation pyrazole kinase inhibitors (e.g., crizotinib, approved 2011) established the scaffold's viability against receptor tyrosine kinases like ALK and ROS1. Crizotinib's structure incorporates a pyrazole core coordinated to a central metal-binding motif, demonstrating significant activity in ALK-rearranged non-small cell lung cancer [9]. Second-generation compounds (e.g., encorafenib, approved 2018) optimized binding kinetics and resistance profiles through strategic substitutions. Encorafenib's difluorinated phenyl-pyrazole system enhances BRAF V600E mutant inhibition while reducing paradoxical MAPK pathway activation [5] [9].
Target Diversity: Pyrazole-containing inhibitors have demonstrated efficacy against diverse kinase targets:
Table 2: FDA-Approved Pyrazole-Containing Kinase Inhibitors in Oncology (2011-2023)
Inhibitor (Approval Year) | Primary Kinase Targets | Structural Role of Pyrazole | Therapeutic Indication |
---|---|---|---|
Crizotinib (2011) | ALK, ROS1, MET | Central scaffold coordinating with metal ion | ALK-positive NSCLC |
Ruxolitinib (2011) | JAK1/JAK2 | N-methylpyrazole as solvent-exposed moiety | Myelofibrosis, Polycythemia vera |
Encorafenib (2018) | BRAF V600E | Difluorophenyl-pyrazole occupying hydrophobic pocket | BRAF-mutant melanoma, colorectal cancer |
Erdafitinib (2019) | FGFR1-4 | Terminal N-methylpyrazole enhancing solubility | FGFR-altered urothelial carcinoma |
Pralsetinib (2020) | RET | Pyrazole as hinge-binding motif | RET-fusion positive NSCLC and thyroid cancer |
Pirtobrutinib (2023) | BTK | Pyrazolopyrimidine core enabling reversible binding | Relapsed/refractory mantle cell lymphoma |
The structural success of pyrazole derivatives stems from their conformational adaptability in kinase binding pockets. The pyrazole nitrogen atoms form critical hydrogen bonds with hinge region residues (e.g., Met793 in EGFR, Glu917 in BRAF), while substituents modulate selectivity. For 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde derivatives, the ortho-fluorine may engage in halogen bonding with carbonyl oxygens or backbone amides, a feature exploited in third-generation kinase inhibitors [5] [9]. Contemporary research focuses on hybrid molecules where this benzaldehyde serves as a linker to secondary pharmacophores targeting allosteric sites, enabling dual kinase inhibition or protease targeting [8].
This synthetic flexibility accelerates structure-activity relationship (SAR) studies, particularly in optimizing steric and electronic properties for kinase selectivity. Recent advances have demonstrated improved tumor cell line cytotoxicity (IC₅₀ values reaching low micromolar range) through strategic modifications of this core scaffold [4] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: